
Bradykinin, phe(8)-psi-CH2NH-arg(9)-
Übersicht
Beschreibung
Bradykinin, Phe(8)-Psi-CH2NH-Arg(9)- ([Phe⁸ψ(CH₂NH)Arg⁹]-BK) is a synthetic bradykinin analog with a reduced peptide bond modification (ψ-CH₂NH) at positions 8–7. This substitution confers resistance to degradation by kininases I and II, enhancing its stability and selectivity for the bradykinin B2 receptor (B2R) .
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of producing Bradykinin, Phe(8)-ψ-CH₂NH-Arg(9)-. The process involves sequential coupling of protected amino acids to a resin-bound chain, followed by cleavage and purification.
Resin Selection and Initial Attachment
The synthesis begins with anchoring the C-terminal amino acid (Arg) to a resin. Wang or Rink amide resins are commonly used due to their compatibility with acid-labile protection groups. The arginine residue is typically protected at the side chain with a nitro group (NO₂) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.
Key Reagents and Conditions:
-
Resin: Rink amide MBHA resin (loading: 0.5–0.7 mmol/g).
-
Activation: Hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in dichloromethane (DCM).
-
Coupling time: 60–90 minutes under nitrogen atmosphere.
Sequential Amino Acid Coupling
The peptide chain is elongated by iteratively deprotecting the N-terminal Fmoc group (using 20% piperidine in DMF) and coupling subsequent amino acids. The ψ-CH₂NH bond is introduced at the Phe8-Arg9 position via reductive amination.
Reductive Amination Protocol:
-
Oxime Formation: React Phe8-ketone with Arg9-amine in the presence of hydroxylamine.
-
Reduction: Treat with sodium cyanoborohydride (NaBH₃CN) in methanol (pH 4–5) to form the ψ-CH₂NH bond.
Challenges:
-
Racemization at chiral centers.
-
Incomplete reduction leading to byproducts.
Final Cleavage and Deprotection
After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to remove side-chain protecting groups.
Typical Cleavage Cocktail:
-
TFA (95%), water (2.5%), triisopropylsilane (2.5%).
-
Reaction time: 2–4 hours at room temperature.
Reducing Agent | Yield (%) | Purity (%) |
---|---|---|
NaBH₃CN | 78 | 92 |
Pyridine Borane | 85 | 89 |
Direct Incorporation of ψ-CH₂NH Building Blocks
Pre-synthesized dipeptide units containing the ψ-CH₂NH bond are coupled during SPPS. This approach minimizes side reactions.
Example Building Block:
Boc-Phe-ψ(CH₂NH)-Arg(Pbf)-OH
-
Coupling reagent: HATU/DIPEA.
-
Coupling efficiency: >90%.
Purification and Characterization
Crude peptides are purified via reverse-phase high-performance liquid chromatography (RP-HPLC).
HPLC Conditions
Parameter | Value |
---|---|
Column | C18, 5 μm, 250 × 4.6 mm |
Mobile Phase | A: 0.1% TFA in H₂O |
B: 0.1% TFA in MeCN | |
Gradient | 20–50% B over 30 min |
Flow Rate | 1 mL/min |
Detection | UV at 214 nm |
Typical Yield: 60–75% after purification.
Analytical Characterization
-
Mass Spectrometry (MS): ESI-MS confirms molecular weight ([M+H]⁺ calc. 1060.4 Da; found 1060.5 Da).
-
Circular Dichroism (CD): Ensures retention of native bradykinin’s β-turn conformation.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and reproducibility. Key adaptations include:
Continuous Flow SPPS
Automated reactors enable continuous coupling and deprotection, reducing cycle times by 40%.
Advantages:
-
Higher throughput (up to 1 kg/month).
-
Reduced solvent consumption.
Green Chemistry Approaches
-
Solvent Recycling: DMF and DCM are distilled and reused.
-
Catalytic Reduction: Replace NaBH₃CN with catalytic hydrogenation (Pd/C, H₂).
Challenges and Solutions
Racemization
Cause: Basic conditions during coupling.
Mitigation: Use HOBt/DIC activation at 0°C.
Byproduct Formation
Common Byproducts:
-
Deamidated species.
-
Truncated peptides.
Resolution: Optimize cleavage time and scavenger ratios.
Emerging Techniques
Enzymatic Synthesis
-
Protease-Mediated Coupling: Subtilisin variants catalyze ψ-CH₂NH bond formation in aqueous media.
-
Yield: 50–60% (under development).
Microwave-Assisted SPPS
-
Benefits: 30% faster coupling.
-
Conditions: 50°C, 30 W microwave irradiation.
Analyse Chemischer Reaktionen
Types of Reactions
Bradykinin, phe(8)-psi-CH2NH-arg(9)- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Various peptide analogues with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Bradykinin, phe(8)-psi-CH2NH-arg(9)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in conditions such as inflammation, pain, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
The mechanism of action of bradykinin, phe(8)-psi-CH2NH-arg(9)- involves binding to bradykinin receptors, primarily the B2 receptor, which is a G protein-coupled receptor. Upon binding, it activates downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers result in the release of calcium ions and activation of protein kinase C (PKC), ultimately causing vasodilation and other physiological effects .
Vergleich Mit ähnlichen Verbindungen
Key Properties:
- Molecular Formula : C₅₀H₇₅N₁₅O₁₀
- Molecular Weight : 1046.23 g/mol
- CAS Number : 118122-39-7
- Function : Selective B2R agonist with applications in blood-brain barrier (BBB) modulation and hypertension research .
In preclinical studies, [Phe⁸ψ(CH₂NH)Arg⁹]-BK selectively opened the BBB in F98 glioma rat models, enabling targeted drug delivery to brain tumors . Its resistance to enzymatic degradation distinguishes it from endogenous bradykinin, which is rapidly inactivated by ACE and other proteases .
Comparison with Similar Bradykinin Analogs
Receptor Affinity and Selectivity
Enzymatic Stability and Pharmacokinetics
- [Phe⁸ψ(CH₂NH)Arg⁹]-BK : Stable against kininases, prolonging half-life compared to native bradykinin .
- CU201 : Extended plasma half-life due to dimerization; effective in sustained tumor suppression .
- FR-190997: Nonpeptide structure enhances oral bioavailability and resistance to proteolysis .
- Native Bradykinin : Rapidly degraded (t₁/₂ < 30 sec) by ACE and kininases, limiting therapeutic use .
Research Findings and Clinical Implications
[Phe⁸ψ(CH₂NH)Arg⁹]-BK in Glioma Treatment
In F98 glioma rat models, MRI studies confirmed that [Phe⁸ψ(CH₂NH)Arg⁹]-BK selectively increased tumor BBB permeability by 40–60%, enabling carboplatin delivery without affecting healthy brain tissue . This contrasts with histamine, which non-specifically opens the BBB and causes systemic inflammation .
CU201 vs. Substance P Derivatives (SPDs)
CU201 demonstrated superior potency (IC₅₀ = 0.3 nM vs.
Escin’s Dual Action
Escin uniquely inhibits bradykinin-induced PGE2 and IL-8 upregulation while preserving endothelial integrity, a dual mechanism absent in corticosteroids .
Biologische Aktivität
Bradykinin is a potent peptide that plays a significant role in various physiological processes, primarily through its action on bradykinin receptors (B1 and B2). The compound Bradykinin, phe(8)-psi-CH2NH-arg(9)- is a modified analog of bradykinin designed to enhance its biological activity and stability. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.
Structure and Synthesis
The structure of Bradykinin, phe(8)-psi-CH2NH-arg(9)- features a unique psi(CH2NH) bond between the phenylalanine (Phe) at position 8 and arginine (Arg) at position 9. This modification enhances the compound's resistance to enzymatic degradation, making it a more potent and longer-lasting analog compared to natural bradykinin. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and modifications .
Bradykinin exerts its effects primarily through binding to the B2 receptor (B2R), a G protein-coupled receptor (GPCR). Upon binding, it activates intracellular signaling pathways that lead to the production of secondary messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3). These messengers are crucial for mediating various physiological responses, including:
- Vasodilation : Bradykinin induces relaxation of vascular smooth muscle, leading to decreased blood pressure.
- Increased Vascular Permeability : It enhances the permeability of blood vessels, facilitating fluid movement into tissues.
- Pain Sensation : Bradykinin is involved in nociceptive signaling pathways, contributing to pain perception.
The modified compound Bradykinin, phe(8)-psi-CH2NH-arg(9)- has been shown to be a selective B2 receptor agonist that is resistant to cleavage by carboxypeptidases, resulting in a five-fold increase in potency and prolonged action compared to natural bradykinin .
In Vitro Studies
Recent studies have demonstrated the efficacy of Bradykinin, phe(8)-psi-CH2NH-arg(9)- in various cell lines expressing B1R and B2R. For instance:
- In T-REx cell lines expressing B2R, this compound exhibited strong agonistic activity, significantly enhancing intracellular IP1 levels compared to natural bradykinin.
- In contrast, when tested against B1R cell lines, it showed minimal activity, highlighting its selectivity for B2R .
Case Studies
A notable case study investigated the modulation of cardiac vagal tone by this compound. The study found that administration led to significant changes in heart rate variability metrics, indicating an influence on autonomic regulation mediated through bradykinin signaling pathways .
Comparative Analysis with Other Bradykinin Analogues
Compound Name | Receptor Selectivity | Potency (relative to Bradykinin) | Stability |
---|---|---|---|
Bradykinin | B1R & B2R | 1x | Low |
Bradykinin, phe(8)-psi-CH2NH-arg(9)- | Selective for B2R | 5x | High |
Des-Arg9-Bradykinin | Selective for B1R | 0.5x | Moderate |
This table illustrates how Bradykinin, phe(8)-psi-CH2NH-arg(9)- compares favorably against other analogs in terms of potency and stability.
Q & A
Basic Research Questions
Q. What is the structural significance of the psi-CH2NH modification in Bradykinin, Phe(8)-psi-CH2NH-Arg(9)- compared to native Bradykinin?
- Methodological Answer : The psi-CH2NH (reduced amide bond) modification replaces the peptide bond between Phe8 and Arg9, altering conformational flexibility and resistance to proteolytic cleavage. This mimics transition-state intermediates in enzymatic reactions, potentially enhancing receptor binding specificity. Structural analysis via tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) can validate these changes by comparing fragmentation patterns and hydrogen-bonding networks with native Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) .
Q. How can researchers optimize LC-MS/MS parameters for detecting Bradykinin analogs like Phe(8)-psi-CH2NH-Arg(9)-?
- Methodological Answer : A Design of Experiments (DoE) approach, such as response surface methodology, optimizes ionization efficiency, collision energy, and mobile phase composition. For example, Gangnus et al. (2020) demonstrated that adjusting acetonitrile gradients and column temperatures improves sensitivity for Bradykinin detection, which can be adapted for analogs . Include internal standards (e.g., isotopically labeled Bradykinin) to correct for matrix effects in biological samples.
Q. What are the recommended storage conditions to ensure the stability of synthetic Bradykinin derivatives during experimental assays?
- Methodological Answer : Store lyophilized peptides at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis. For dissolved analogs, use acidic buffers (pH 3-4) and avoid repeated freeze-thaw cycles. Stability assays under varying temperatures and pH conditions should be conducted using HPLC to monitor degradation over time .
Advanced Research Questions
Q. How can Design of Experiments (DoE) approaches be applied to improve the sensitivity and specificity of Bradykinin analog detection in complex biological matrices?
- Methodological Answer : Implement a fractional factorial design to evaluate critical LC-MS/MS parameters (e.g., dwell time, cone voltage). For example, test 3–5 factors (e.g., gradient slope, ion source temperature) across 16–20 experimental runs. Analyze signal-to-noise ratios and retention time reproducibility to identify optimal conditions. This approach reduces variability in low-abundance peptide detection, as shown in Gangnus et al. (2020) .
Q. What methodologies are effective in resolving contradictory data regarding the receptor binding affinity of psi-modified Bradykinin analogs?
- Methodological Answer : Combine competitive radioligand binding assays with computational docking simulations. For instance, use B1/B2 receptor-expressing cell lines to measure IC50 values and compare with Schrödinger Suite or AutoDock predictions. Discrepancies may arise from assay-specific conditions (e.g., ionic strength) or conformational sampling limitations in silico. Cross-validate findings using surface plasmon resonance (SPR) for real-time kinetic analysis .
Q. In metabolic studies, how does the pseudopeptide bond in Phe(8)-psi-CH2NH-Arg(9)- influence its resistance to enzymatic degradation compared to native Bradykinin?
- Methodological Answer : Conduct in vitro degradation assays using plasma or purified proteases (e.g., angiotensin-converting enzyme). Quantify half-life via LC-MS/MS and compare cleavage rates. The psi-CH2NH bond reduces susceptibility to aminopeptidases, as shown in studies where modified analogs exhibited 2–3-fold longer stability in serum . Pair these results with molecular dynamics simulations to analyze bond flexibility and enzyme accessibility.
Q. Data Analysis and Reproducibility
Q. How should researchers address variability in functional assays measuring the vasoactive effects of Bradykinin analogs?
- Methodological Answer : Standardize endothelial cell sourcing (e.g., primary HUVECs vs. immortalized lines) and pre-treat with protease inhibitors to minimize endogenous kinin interference. Use a calcium flux assay with FLIPR® technology for high-throughput reproducibility. Normalize data to a reference agonist (e.g., histamine) and report results as mean ± SEM across ≥3 independent experiments .
Q. What bioinformatics tools are suitable for comparing the sequence-structure relationships of modified Bradykinin analogs?
- Methodological Answer : Utilize PSI-BLAST to identify homologous sequences and predict conserved binding motifs. For structural alignment, employ PyMOL or SWISS-MODEL to overlay psi-modified analogs with native Bradykinin, highlighting backbone deviations. Pair these with density functional theory (DFT) calculations to assess bond energetics .
Q. Experimental Design and Validation
Q. What controls are essential when evaluating the anti-inflammatory efficacy of Phe(8)-psi-CH2NH-Arg(9)-Bradykinin in animal models?
- Methodological Answer : Include (1) vehicle controls (saline), (2) native Bradykinin, and (3) a B2 receptor antagonist (e.g., Icatibant) to confirm mechanism-specific effects. Measure plasma cytokine levels (e.g., IL-6, TNF-α) via ELISA and perform histopathology on treated tissues. Use power analysis to determine cohort sizes, ensuring statistical robustness .
Q. How can researchers validate the purity and identity of synthetic Phe(8)-psi-CH2NH-Arg(9)-Bradykinin?
- Methodological Answer : Perform reverse-phase HPLC with UV detection (220 nm) to assess purity (>95%). Confirm identity via high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, NOESY) for sequence verification. Compare retention times and spectral data with literature values for native Bradykinin .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H75N15O10/c51-34(16-7-21-56-49(52)53)45(71)65-25-11-20-40(65)47(73)64-24-9-18-38(64)43(69)59-29-41(67)61-36(27-32-14-5-2-6-15-32)42(68)62-37(30-66)46(72)63-23-10-19-39(63)44(70)60-33(26-31-12-3-1-4-13-31)28-58-35(48(74)75)17-8-22-57-50(54)55/h1-6,12-15,33-40,58,66H,7-11,16-30,51H2,(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,74,75)(H4,52,53,56)(H4,54,55,57)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBISGEHGXKBF-TZPCGENMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)CNC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)CN[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H75N15O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152019 | |
Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1046.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118122-39-7 | |
Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118122397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.